Product packaging for Sodium hydrogen sulphonatopalmitate(Cat. No.:CAS No. 10538-20-2)

Sodium hydrogen sulphonatopalmitate

Cat. No.: B077898
CAS No.: 10538-20-2
M. Wt: 359.5 g/mol
InChI Key: WWJAQYAUWBSHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fatty Acid Derivative Chemistry Research

Sodium hydrogen sulphonatopalmitate is a member of the α-sulfo fatty acid ester family. These compounds are derived from fatty acids, which are carboxylic acids with long aliphatic chains. The derivatization of fatty acids is a significant area of chemical research, aiming to modify their physical and chemical properties for various applications. The introduction of a sulfonate group at the alpha-position (the carbon atom adjacent to the carboxyl group) of palmitic acid dramatically alters its properties, transforming the hydrophobic fatty acid into a water-soluble surfactant.

Research in this area often focuses on understanding how the structural features of these derivatives influence their behavior in solution. For instance, the length of the alkyl chain and the nature of the hydrophilic headgroup are critical determinants of a surfactant's properties. In the case of this compound, the 16-carbon chain of the palmitate group provides substantial hydrophobicity.

Studies on related compounds, such as methyl ester sulfonates (MES) derived from palm oil (which is rich in palmitic acid), provide insights into the behavior of C16 sulfonated fatty acids. nih.govaidic.itresearchgate.net Research has explored the synthesis of these compounds through processes like transesterification and sulfonation, using various sulfonating agents such as sodium bisulfite and sulfur trioxide. nih.govnih.gov The resulting products are often mixtures of sulfonated esters with varying chain lengths, with the C16 derivative being a significant component. nih.gov The investigation of these mixtures helps in understanding the collective properties that arise from the combination of different sulfonated fatty acid esters.

Historical Trajectories in Chemical Research on Surfactant-Type Structures

The study of surfactant-type structures has a long history, evolving from the use of natural soaps to the synthesis of a vast array of synthetic surfactants. Early research focused on understanding the fundamental principles of surface tension reduction and micelle formation. The development of synthetic detergents was largely driven by the need for cleaning agents that are effective in hard water, where traditional soaps form insoluble precipitates.

The exploration of sulfated and sulfonated surfactants marked a significant milestone in this field. Unlike carboxylates, the salts of sulfonic acids are generally soluble in hard water, making them superior cleaning agents in such conditions. Research into α-sulfonated fatty acids and their esters began in the mid-20th century, with a focus on their synthesis, properties, and potential applications. These compounds were recognized for their good detergency, biodegradability, and tolerance to hard water.

The trajectory of research has been influenced by the availability of raw materials. The use of renewable resources like palm oil for the production of methyl ester sulfonates is a more recent trend, driven by the increasing demand for sustainable and environmentally friendly chemicals. nih.govaidic.itresearchgate.net This has led to extensive research on the sulfonation of fatty acid methyl esters derived from natural oils.

Significance of Molecular Structure in Theoretical Chemical Investigations

The molecular structure of this compound is central to any theoretical investigation of its properties. The distinct hydrophobic tail and hydrophilic headgroup dictate its self-assembly behavior in solution, leading to the formation of micelles and other aggregates. Theoretical studies aim to predict and explain these phenomena based on the molecule's geometry and electronic properties.

Key structural features of interest for theoretical analysis include:

Alkyl Chain Length: The 16-carbon chain length influences the critical micelle concentration (CMC), which is the concentration at which micelles start to form. Longer chains generally lead to lower CMCs.

Hydrophilic Headgroup: The sulfonate group is a strong acid moiety, ensuring that the surfactant remains ionized over a wide pH range. Its size and charge distribution affect the packing of molecules at interfaces and in micelles.

Position of the Sulfonate Group: The alpha-position of the sulfonate group can influence the surfactant's properties compared to isomers where the sulfonate group is located at other positions on the alkyl chain.

Theoretical models, including molecular dynamics simulations and quantum chemical calculations, can be employed to study the interactions of these molecules with water and with each other. These investigations can provide insights into the thermodynamics of micellization, the structure of the aggregates formed, and the behavior of the surfactant at interfaces. While specific theoretical studies on this compound are not widely reported, the principles derived from studies of other anionic surfactants with similar structures are applicable.

Detailed Research Findings

Research into compounds closely related to this compound, specifically methyl ester sulfonates (MES) derived from palm oil with a C16 chain, has yielded valuable data on their synthesis and physicochemical properties.

Synthesis and Physicochemical Properties

The synthesis of C16 methyl ester sulfonates typically involves a two-step process: transesterification of palm oil to produce methyl esters, followed by sulfonation. nih.govaidic.it Microwave-assisted synthesis has been explored to reduce reaction times and improve yields. nih.govresearchgate.net

Parameter Value Reference
Synthesis Method
Reactants Palm oil methyl ester, Sodium bisulfite nih.gov
Catalyst CaO nih.gov
Heating Method Microwave nih.govresearchgate.net
Temperature 80-100°C nih.govaidic.it
Time 40 minutes nih.gov
Physicochemical Properties of C16 MES
Density 0.8626 g/mL chemicalbook.com
Viscosity 3.51 cSt chemicalbook.com
pH (of resulting product) 1.68 chemicalbook.com
Surface Tension 32.23 dyne/cm chemicalbook.com
Yield 98.67% chemicalbook.com

Table 1: Synthesis and Physicochemical Properties of C16 Methyl Ester Sulfonate.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure of the synthesized compounds. Fourier-transform infrared (FTIR) spectroscopy is commonly used to identify the functional groups present in the molecule.

Spectroscopic Data Wavenumber (cm⁻¹) Assignment Reference
FTIR 1045 S=O stretching foodb.ca
1190 C-O-S linkage foodb.ca

Table 2: Spectroscopic Data for Sulfonated Esters.

These characteristic peaks confirm the successful introduction of the sulfonate group into the fatty acid ester structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32NaO5S+ B077898 Sodium hydrogen sulphonatopalmitate CAS No. 10538-20-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10538-20-2

Molecular Formula

C16H32NaO5S+

Molecular Weight

359.5 g/mol

IUPAC Name

sodium;2-sulfohexadecanoic acid

InChI

InChI=1S/C16H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21;/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21);/q;+1

InChI Key

WWJAQYAUWBSHAP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)[O-].[Na+]

Other CAS No.

10538-20-2

Synonyms

sodium hydrogen sulphonatopalmitate

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Pioneering Synthetic Routes to Sulphonatopalmitate Derivatives

The journey into the synthesis of sulphonated fatty acids began in the mid-20th century, driven by the burgeoning demand for effective surfactants. Early research, notably at the United States Department of Agriculture (USDA) Eastern Regional Research Laboratory, laid the groundwork for understanding the sulfonation of fatty acids, initially focusing on tallow-derived C16-C18 fatty acids, which share compositional similarities with palm oil. sci-hub.se

One of the foundational direct methods for producing α-sulfo fatty acids involved the use of potent sulfonating agents like sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). orgsyn.org A classic laboratory-scale preparation of α-sulfopalmitic acid illustrates this early approach, where palmitic acid is dissolved in an inert solvent like carbon tetrachloride and treated with liquid sulfur trioxide. orgsyn.org The reaction mixture would be heated to facilitate the reaction, followed by cooling to crystallize the product. orgsyn.org

Indirect methods were also explored, offering alternative pathways to these valuable compounds. One such route involved the Hell-Volhard-Zelinsky reaction to produce an α-bromo fatty acid. This intermediate could then be converted to the sodium salt of the sulfonic acid via the Strecker reaction or by conversion to a mercaptan followed by oxidation. orgsyn.org These pioneering efforts, though effective, often contended with challenges related to product purity, color, and the handling of aggressive reagents.

Contemporary Approaches for Targeted Synthesis of Sodium Hydrogen Sulphonatopalmitate

Modern synthetic strategies for this compound have evolved to prioritize efficiency, selectivity, and product quality. The direct sulfonation of palmitic acid or its methyl ester remains the most common route, with significant advancements in controlling the reaction to yield a high-purity product.

Sulfonation: Palmitic acid is reacted with a sulfonating agent, typically sulfur trioxide (SO₃), to introduce the sulfonic acid group (-SO₃H) at the alpha-carbon position.

Neutralization: The resulting α-sulfopalmitic acid is then neutralized with a base, such as sodium hydroxide (B78521) (NaOH), to produce the final salt, this compound.

Optimization of Reaction Conditions and Reagent Selection

The selection of the sulfonating agent and the precise control of reaction parameters are critical for maximizing the yield and purity of this compound. Both sulfur trioxide and chlorosulfonic acid are effective, but they present different advantages and challenges.

Sulfur Trioxide (SO₃): Often used in its gaseous form diluted with an inert gas, SO₃ is a powerful and efficient sulfonating agent. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and charring. google.com

Chlorosulfonic Acid (ClSO₃H): This reagent is a liquid and can be easier to handle on a laboratory scale. However, it generates hydrogen chloride (HCl) as a byproduct, which can be corrosive and requires appropriate handling and disposal measures. pageplace.de Comparative studies on the sulfonation of fatty acid methyl esters have shown that chlorosulfonic acid can lead to high yields under optimized conditions. dntb.gov.ua

The optimization of reaction conditions is a multifactorial process, with temperature, molar ratio of reactants, and reaction time being key variables.

ParameterTypical Range (with SO₃)Impact on Synthesis
Temperature 50-85°CHigher temperatures can increase reaction rate but may lead to darker-colored byproducts and decomposition. orgsyn.org
Molar Ratio (SO₃:Palmitic Acid) 1.0:1 to 1.2:1An excess of SO₃ can drive the reaction to completion but may also increase the formation of undesirable byproducts. google.com
Reaction Time 30 minutes - 2 hoursSufficient time is needed for the reaction to proceed, but prolonged times at high temperatures can degrade the product.
Solvent Carbon Tetrachloride, etc.Inert solvents help to control the reaction temperature and improve mixing, though solvent-free methods are increasingly favored. orgsyn.org

This table presents a generalized overview of reaction conditions. Specific industrial processes may have proprietary optimized parameters.

Mechanistic Elucidation of Formation Reactions

The sulfonation of a carboxylic acid like palmitic acid with sulfur trioxide is a fascinating example of electrophilic substitution. The reaction does not proceed via a simple direct attack on the alpha-carbon. Instead, it involves the formation of a key intermediate.

Recent studies have shown that sulfur trioxide readily reacts with carboxylic acids to form carboxylic sulfuric anhydrides (R-CO-O-SO₃H). umn.eduacs.org This cycloaddition reaction has a very low activation barrier. umn.edu

The proposed mechanism for the sulfonation of palmitic acid is as follows:

Formation of the Carboxylic Sulfuric Anhydride (B1165640): The carbonyl oxygen of the palmitic acid attacks the electrophilic sulfur atom of sulfur trioxide. This is followed by a proton transfer, leading to the formation of palmitic sulfuric anhydride.

Rearrangement and Sulfonation: This anhydride intermediate is unstable and rearranges. It is believed that this intermediate facilitates the removal of the alpha-proton, which is then attacked by another molecule of sulfur trioxide (acting as the electrophile) to form the α-sulfonic acid. Ab initio molecular dynamics simulations of aromatic sulfonation suggest that a second SO₃ molecule can act as a proton acceptor, facilitating the reaction. nih.gov

Neutralization: The final step is a straightforward acid-base reaction where the α-sulfopalmitic acid is neutralized with sodium hydroxide to yield this compound and water.

Novel Synthetic Strategies and Process Intensification in Preparation

The drive for more efficient, safer, and sustainable chemical manufacturing has led to the exploration of novel synthetic strategies and process intensification in the production of surfactants like this compound.

Microreactors: One of the most promising areas of process intensification is the use of microreactors. These devices offer a significantly higher surface-area-to-volume ratio compared to traditional batch reactors, leading to enhanced heat and mass transfer. nih.gov For highly exothermic reactions like sulfonation, this allows for precise temperature control, minimizing side reactions and improving product quality. youtube.com The use of microreactors can also enhance safety by reducing the volume of hazardous materials handled at any given time. nih.gov Surfactant micelles themselves can even act as microreactors in aqueous synthesis, demonstrating the potential for novel reaction environments. rsc.orgresearchgate.net

Continuous Flow Reactors: Moving from batch to continuous processing offers numerous advantages, including improved consistency, reduced downtime, and smaller reactor footprints. stolichem.com For the synthesis of this compound, a continuous flow system could involve pumping palmitic acid and sulfur trioxide through a heated reactor, followed by in-line neutralization. This approach allows for tighter control over reaction parameters and can lead to higher throughput.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize their environmental impact. Key metrics for evaluating the "greenness" of a chemical process include atom economy and reaction efficiency. chembam.com

Atom Economy and Reaction Efficiency Studies

Atom Economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

C₁₆H₃₂O₂ + SO₃ + NaOH → C₁₆H₃₁NaO₅S + H₂O

Let's calculate the atom economy:

CompoundMolecular FormulaMolecular Weight ( g/mol )
Palmitic AcidC₁₆H₃₂O₂256.42
Sulfur TrioxideSO₃80.06
Sodium HydroxideNaOH40.00
Total Reactants 376.48
This compoundC₁₆H₃₁NaO₅S358.46

Atom Economy = (358.46 / 376.48) x 100% = 95.21%

This high atom economy indicates that the direct sulfonation and neutralization route is, in principle, a very efficient process, with most of the reactant atoms being incorporated into the final product.

Reaction Efficiency , however, also considers the reaction yield and the stoichiometry of the reactants. The E-Factor (Environmental Factor) is another green metric that measures the amount of waste produced relative to the amount of desired product. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

In an ideal scenario with 100% yield and a 1:1:1 stoichiometric ratio, the only waste product is water. However, in practice, factors like incomplete conversion, side reactions, and the use of excess reagents or solvents will increase the E-Factor. The goal of green chemistry is to minimize this value by optimizing reaction conditions and developing cleaner synthetic routes.

Solvent Selection and Waste Minimization in Production

The selection of solvents and the implementation of waste minimization strategies are crucial for the efficient and environmentally responsible production of this compound.

Solvent Selection

The choice of solvent is critical in both the sulfonation and neutralization stages of production.

For the sulfonation of palmitic acid, a non-polar organic solvent is often employed to facilitate the reaction with sulfur trioxide. Carbon tetrachloride has been used in laboratory preparations. orgsyn.org The solvent helps to dissolve the fatty acid and control the reaction temperature. orgsyn.org The ideal solvent for industrial-scale production should be inert to the reaction conditions, easily recoverable, and have a low environmental impact.

In the neutralization step, the selection of a solvent system is key to separating the desired this compound from inorganic by-products, such as sodium sulfate (B86663), which is formed from the excess sulfonating agent. A process has been described where the neutralization is carried out in a two-phase liquid system. google.com This system consists of an organic solvent that dissolves the neutralized organic sulfonate and an aqueous solution that dissolves the inorganic salt. google.com A variety of organic solvents can be utilized for this purpose, including alcohols like ethanol, propanol, and isopropanol. google.com This method allows for the separation of the two liquid layers, enabling the recovery of the product with a low inorganic salt content. google.com The temperature of the neutralization reaction is maintained below 150°F (approximately 65.6°C) to prevent degradation of the product. google.com

Solvent Application Stage Purpose
Carbon TetrachlorideSulfonationDissolves palmitic acid, facilitates reaction with sulfur trioxide. orgsyn.org
EthanolNeutralizationComponent of a two-phase system to separate the product from inorganic salts. google.com
PropanolNeutralizationComponent of a two-phase system to separate the product from inorganic salts. google.com
IsopropanolNeutralizationComponent of a two-phase system to separate the product from inorganic salts. google.com
n-ButanolNeutralizationComponent of a two-phase system to separate the product from inorganic salts. google.com
Tertiary ButanolNeutralizationComponent of a two-phase system to separate the product from inorganic salts. google.com

Waste Minimization

Several strategies can be employed to minimize waste during the production of this compound.

One approach to reduce waste is to optimize the reaction conditions to maximize the yield of the desired product and minimize the formation of by-products. The use of an excess of the sulfonating agent is common to drive the reaction to completion, but this results in the formation of inorganic salts upon neutralization. google.com Careful control of the stoichiometry can help reduce this waste stream.

The recovery and reuse of solvents are essential for waste minimization. In the two-phase neutralization process, the organic solvent containing the product can be separated, and the solvent can be recovered and recycled for subsequent batches. google.com

Furthermore, advancements in process technology can contribute to waste reduction. For instance, a non-bleach process for the purification of similar compounds, methyl ester sulfonates, has been developed, which eliminates the need for bleaching agents and the associated waste. acs.org While not specific to this compound, this suggests a potential avenue for greener purification methods.

The use of solid, reusable catalysts is another potential strategy for waste minimization. While not directly reported for the sulfonation of palmitic acid to produce this specific compound, heterogeneous acid catalysts derived from biomass have been successfully used in the esterification of fatty acids. nih.gov This approach avoids the use of soluble acid catalysts that are consumed in the reaction and contribute to the waste stream.

Waste Minimization Strategy Description Potential Benefit
Solvent Recycling Recovering and reusing the organic solvent from the neutralization step.Reduces solvent consumption and waste disposal costs.
Process Optimization Fine-tuning reaction conditions to maximize product yield and minimize by-products.Increases efficiency and reduces the amount of waste generated per unit of product.
Alternative Purification Methods Employing non-bleach purification processes. acs.orgEliminates the use of bleaching chemicals and their associated waste.
Use of Heterogeneous Catalysts Utilizing solid, reusable catalysts for the reaction.Simplifies catalyst separation and reduces waste from soluble catalysts.

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic architecture. For sodium hydrogen sulphonatopalmitate, these studies would elucidate the distribution of electrons and the nature of its chemical bonds, which are crucial for its surfactant behavior.

Molecular Orbital Analysis and Electronic Density Distributions

Molecular orbital (MO) theory provides a sophisticated model of electron distribution within a molecule. libretexts.org For a molecule like this compound, with its distinct hydrophilic (sulfonate head) and hydrophobic (palmitate tail) regions, MO analysis would highlight the localization of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgacs.org

The HOMO is typically associated with the region most susceptible to electrophilic attack, which in this case would likely be localized on the negatively charged sulfonate group. Conversely, the LUMO represents the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and stability.

The electronic density distribution, often visualized through electrostatic potential (ESP) maps, would graphically illustrate the charge distribution across the molecule. nih.gov For this compound, the ESP map would show a high concentration of negative charge around the sulfonate head group (SO₃⁻) and a largely nonpolar, neutral charge distribution along the C₁₅H₃₁ alkyl chain. This clear charge separation is the fundamental reason for its amphipathic nature and surfactant properties.

A hypothetical table of key quantum chemical parameters for this compound, extrapolated from studies on similar surfactants, is presented below.

ParameterPredicted Value/CharacteristicSignificance
HOMO Energy Relatively HighIndicates susceptibility of the sulfonate group to electrophilic interaction.
LUMO Energy Relatively LowSuggests potential sites for nucleophilic interaction.
HOMO-LUMO Gap ModerateReflects a balance of stability and reactivity.
ESP Minimum Localized on the Sulfonate GroupConfirms the high negative charge density of the hydrophilic head.
ESP of Alkyl Chain Near-NeutralHighlights the nonpolar, hydrophobic nature of the tail.

This table is predictive and based on the analysis of analogous surfactant molecules.

Conformational Analysis via Ab Initio and DFT Methods

The three-dimensional structure and flexibility of this compound are critical to its function. Ab initio and Density Functional Theory (DFT) methods are powerful tools for exploring the potential energy surface of a molecule to identify its stable conformers. researchgate.net

For the long, flexible palmitate chain, numerous conformers are possible due to the free rotation around the carbon-carbon single bonds. DFT calculations would likely reveal that the all-trans (zigzag) conformation of the alkyl chain is the most energetically favorable in a vacuum or a nonpolar environment, as this minimizes steric hindrance.

However, in the presence of polar solvents like water, intramolecular interactions and interactions with solvent molecules become significant. The sulfonate head group will strongly interact with water, while the hydrophobic tail will tend to avoid it. This can lead to folded or bent conformations of the alkyl chain to minimize the unfavorable interactions. DFT studies on similar long-chain molecules have shown that the energetic differences between various folded and extended conformations can be subtle, suggesting that the molecule is highly flexible in solution. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing insights into their interactions with their environment. iaea.orgacademicjournals.org For a surfactant like this compound, MD simulations are invaluable for understanding its behavior in solution and its tendency to self-assemble.

Solvent Effects on Molecular Conformation and Dynamics

The solvent environment has a profound impact on the conformation and dynamics of this compound. MD simulations in aqueous solutions would show the strong hydration of the sodium ion and the sulfonate head group. nih.gov Water molecules would form a structured hydration shell around these ionic parts, engaging in hydrogen bonding.

In contrast, the long hydrophobic tail would disrupt the hydrogen-bonding network of water, leading to a "hydrophobic effect." This effect drives the alkyl chains to aggregate, minimizing their contact with water. MD simulations can quantify this by calculating properties such as the radial distribution function (RDF) between different parts of the surfactant and water molecules. amazonaws.com The RDF would show a high probability of finding water molecules near the sulfonate group and a low probability near the alkyl chain. amazonaws.com The conformation of the palmitate chain in water would be dynamic, fluctuating between various folded and extended states, driven by the tendency to reduce the exposed hydrophobic surface area. nih.govchemrxiv.org

Self-Assembly Tendencies in Non-Biological Environments

A hallmark of surfactants is their ability to self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). MD simulations are a powerful tool to study the spontaneous formation and structure of these aggregates. rsc.orgacs.org

Simulations starting with randomly dispersed this compound molecules in water would show them rapidly aggregating. The hydrophobic palmitate tails would cluster together to form the core of a spherical or cylindrical micelle, while the hydrophilic sulfonate head groups would form the outer surface, remaining in contact with the water. The sodium counter-ions would be distributed in the aqueous phase, with a higher concentration near the negatively charged micelle surface. nih.gov

The choice of force field in these simulations is critical for accurately representing the intermolecular interactions. nih.govnih.gov Force fields like CHARMM, OPLS-AA, and GROMOS have been used to simulate similar surfactant systems, each with its own set of parameters for atomic charges, van der Waals interactions, and bond properties. amazonaws.comnih.gov

A summary of expected findings from MD simulations is provided in the table below.

Simulation AspectPredicted Outcome for this compoundSignificance
Hydration Shell Strong hydration around the SO₃⁻ and Na⁺ ions.Governs the solubility and interaction with the aqueous phase.
Hydrophobic Effect Disruption of water's hydrogen bond network by the alkyl chain.The primary driving force for self-assembly.
Micelle Formation Spontaneous aggregation into micelles above the CMC.Defines its function as a surfactant.
Micelle Structure Hydrophobic core of palmitate chains and a hydrophilic sulfonate shell.Creates microenvironments capable of solubilizing nonpolar substances.

This table is predictive and based on MD simulations of analogous surfactant molecules.

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry can also be used to predict the mechanisms of chemical reactions, including the formation of this compound. The most common route for its synthesis is the sulfonation of a palmitic acid derivative. nih.govacs.org

The sulfonation of fatty acids or their esters with a sulfonating agent like sulfur trioxide (SO₃) is a key industrial process. google.com Computational modeling of this reaction would involve identifying the transition states and intermediates along the reaction pathway. The reaction likely proceeds through an electrophilic attack of SO₃ on the alpha-carbon of the palmitate chain. nih.gov

DFT calculations could be employed to model the transition state of this C-S bond formation. The calculations would provide the activation energy of the reaction, which is crucial for understanding the reaction kinetics. nih.govrsc.org The solvent can also play a significant role in the reaction mechanism, and its effect can be modeled using implicit or explicit solvent models in the calculations. nih.gov

The subsequent neutralization of the resulting sulfonic acid with a sodium base is a simple acid-base reaction and is less computationally demanding to model.

Computational Design of Related Chemical Architectures

The computational design of novel surfactant molecules, including architectures related to this compound, represents a forefront in chemical research, blending theoretical chemistry with advanced computing to predict and optimize molecular properties before synthesis. This approach accelerates the discovery of new surfactants with tailored functionalities, improved performance, and better environmental profiles.

Quantitative Structure-Property Relationship (QSPR) Models

A primary tool in the computational design of surfactants is the development of Quantitative Structure-Property Relationship (QSPR) models. These mathematical models correlate the structural or property-based descriptors of molecules with a specific activity or property. For anionic surfactants like this compound, QSPR can predict key performance indicators. For instance, a study on anionic sulfate (B86663) surfactants developed a QSPR equation to calculate the critical micelle concentration (CMC), a fundamental parameter for surfactant efficiency. aip.org The general form of such an equation is:

Log CMC = a + b(Descriptor 1) + c(Descriptor 2) + ...

By calculating descriptors for hypothetical molecular structures, researchers can estimate their CMC without synthesizing them. For architectures related to this compound, these descriptors could include:

LogP: The logarithm of the partition coefficient, representing hydrophobicity.

Molecular Volume and Surface Area: Describing the size and shape of the molecule.

Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into chemical reactivity and stability. ptki.ac.id

Machine learning algorithms, including multiple linear regression, random forest regression, and artificial neural networks (ANN), are increasingly used to build more sophisticated and predictive QSPR models. mdpi.com These models can handle complex, non-linear relationships between molecular structure and properties like solubility, foaming behavior, and biodegradability. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens to observe the behavior of surfactant molecules at the atomistic level. By simulating the movements and interactions of surfactant and solvent molecules over time, MD can provide insights into:

Micelle Formation: The process of self-assembly of surfactant monomers into micelles.

Interfacial Behavior: The arrangement and dynamics of surfactants at interfaces, such as oil-water or air-water. nii.ac.jpacs.org

Interaction with Other Molecules: How changes in the surfactant architecture affect its interaction with other components in a formulation.

For designing molecules related to this compound, MD simulations could explore how modifications to the alkyl chain (e.g., branching, unsaturation) or the position of the sulfonate group affect the packing of molecules at an interface and the stability of the resulting micelles. For example, simulations could compare the aggregation behavior of a linear palmitate chain with a branched isomer.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide highly accurate information about the geometry, electronic properties, and reactivity of surfactant molecules. acs.orgresearchgate.net In the context of designing related architectures, DFT can be used to:

Optimize Molecular Geometries: Determine the most stable three-dimensional structure of a novel surfactant.

Calculate Reactivity Descriptors: Predict sites on the molecule that are most likely to engage in chemical interactions based on electron density and electrostatic potential. acs.org

Analyze Vibrational Frequencies: Correlate computational spectra with experimental data to confirm molecular structures. researchgate.net

A theoretical study on palmitic acid, for instance, used DFT to determine its electronic band structure and optical properties, providing fundamental data that can inform the design of its derivatives. researchgate.net

Generative Models and AI in Surfactant Design

A cutting-edge approach involves the use of generative artificial intelligence (AI) models, such as variational autoencoders and generative adversarial networks (GANs), for the de novo design of surfactants. mdpi.com These models can learn the underlying patterns from a dataset of existing surfactant molecules and their properties. They can then generate novel chemical structures that are predicted to have a desired set of properties. mdpi.com

For instance, a generative model could be tasked to design a sulfonate surfactant with the hydrophobicity of palmitic acid but with enhanced biodegradability and lower critical micelle concentration. The model would propose new molecular architectures that could then be further evaluated using MD and DFT methods.

The table below summarizes the computational techniques and their applications in the design of surfactant architectures related to this compound.

Computational Technique Primary Application in Surfactant Design Predicted/Analyzed Properties Example Application for a Related Architecture
Quantitative Structure-Property Relationship (QSPR) Predictive modeling of surfactant properties based on molecular descriptors.Critical Micelle Concentration (CMC), Hydrophilic-Lipophilic Balance (HLB), Biodegradability, Toxicity. mdpi.comPredicting the CMC of a sodium hydrogen sulfonato-stearate to evaluate the effect of a longer alkyl chain.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior and self-assembly of surfactant molecules in a solvent.Micelle shape and size, interfacial tension, diffusion coefficients, interaction energies. acs.orgnih.govSimulating the aggregation of a branched-chain isomer to assess its packing efficiency at an oil-water interface.
Density Functional Theory (DFT) Calculating the electronic structure and optimizing the geometry of individual surfactant molecules.Molecular geometry, electronic band gap, electrostatic potential, vibrational frequencies. acs.orgresearchgate.netCalculating the electrostatic potential map of a novel sulfonate headgroup to predict its interaction with water molecules.
Generative AI Models (e.g., GANs, VAEs) De novo design of novel surfactant molecules with optimized property profiles.Proposing new chemical structures with desired solubility, foaming, and environmental characteristics. mdpi.comGenerating a set of novel sulfonate surfactants with predicted high detergency and low environmental impact.

By integrating these computational methodologies, chemists can rationally design new chemical architectures related to this compound, systematically tuning their properties to meet the demands of specific applications, from consumer products to industrial processes. mdpi.com This in-silico approach not only accelerates the pace of innovation but also aligns with the principles of green chemistry by potentially reducing the need for extensive experimental synthesis and testing.

Advanced Analytical Chemistry Research Methodologies

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. For Sodium hydrogen sulphonatopalmitate, advanced NMR experiments are crucial for confirming the position of the sulfonate group on the palmitic acid backbone and for characterizing the long alkyl chain.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial structural information. In ¹H NMR, the protons along the palmitate chain will appear as a complex set of overlapping multiplets, while the terminal methyl group (CH₃) will have a characteristic chemical shift. The proton attached to the carbon bearing the sulfonate group (the α-proton) is expected to be deshielded and appear at a distinct downfield shift.

For a more detailed analysis and to resolve signal overlap, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. COSY experiments reveal proton-proton couplings, allowing for the tracing of the connectivity of the entire palmitate carbon chain. HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds apart, which is instrumental in confirming the attachment point of the sulfonate group to the palmitate backbone.

Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are specialized ¹³C NMR experiments that aid in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. numegalabs.comcreative-biostructure.comaiinmr.comlibretexts.orghuji.ac.il This is particularly useful for confirming the structure of the alkyl chain in this compound.

Table 1: Hypothetical ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomMultiplicity (from DEPT/APT)Expected Chemical Shift (ppm)
C=OQuaternary (C)175-185
CH-SO₃⁻Methine (CH)50-70
-(CH₂)n-Methylene (CH₂)20-40
-CH₃Methyl (CH₃)10-15

Note: These are estimated chemical shift ranges and the actual values may vary based on the solvent and other experimental conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. cdnsciencepub.com These methods are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

IR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound will exhibit strong absorption bands characteristic of the sulfonate group (SO₃⁻). blogspot.com Specifically, strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected. blogspot.comnih.gov Additionally, the presence of the long alkyl chain is confirmed by the characteristic C-H stretching and bending vibrations. cdnsciencepub.com The carbonyl group (C=O) of the carboxylic acid will also show a distinct stretching band.

Raman spectroscopy provides complementary information to IR, being particularly sensitive to non-polar bonds and symmetric vibrations. The S-O stretching vibrations of the sulfonate group are also observable in the Raman spectrum. cdnsciencepub.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H (Alkyl)Asymmetric/Symmetric Stretching2850-29602850-2960
C=O (Carboxylate)Stretching1700-17251700-1725
SO₃⁻ (Sulfonate)Asymmetric S=O Stretching~1200Weak
SO₃⁻ (Sulfonate)Symmetric S=O Stretching~1050~1050
S-O (Sulfonate)Stretching800-900800-900

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For a non-volatile and ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are employed.

In ESI-MS, the analyte is ionized directly from solution, typically forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ in positive ion mode, or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS or MS²) is used to obtain structural information by inducing fragmentation of a selected precursor ion. wikipedia.org The fragmentation of the this compound ion would be expected to show characteristic losses. For instance, the loss of the SO₃ group (80 Da) is a common fragmentation pathway for sulfonated compounds. researchgate.net Other fragmentations would involve cleavages along the palmitate alkyl chain, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups). libretexts.org This pattern of fragmentation helps to confirm the long-chain aliphatic nature of the molecule.

Table 3: Expected Key Ions in the ESI-Mass Spectrum of this compound

Ionm/z (calculated)Description
[M-H]⁻355.18Deprotonated molecular ion
[M-Na+2H]⁻333.19Loss of sodium, addition of two protons
[M-H-SO₃]⁻275.22Loss of the sulfonate group

Note: M represents the neutral this compound molecule. The calculated m/z values are based on the monoisotopic masses of the elements.

Chromatographic Separation Techniques for Mixture Analysis

Chromatographic techniques are essential for separating this compound from complex matrices, assessing its purity, and identifying any related impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique for the analysis of non-volatile compounds like this compound. thermofisher.comresearchgate.net Due to the amphiphilic nature of the molecule, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase. For anionic surfactants like this compound, ion-pair chromatography is often employed to improve peak shape and retention. shimadzu.comnih.govtechnologynetworks.comchromatographyonline.commasontechnology.ie An ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase to form a neutral ion pair with the negatively charged sulfonate group, which can then be retained and separated on the reversed-phase column.

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a buffer to control the pH. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to achieve good separation of the target compound from any impurities with different polarities.

Detection can be achieved using various detectors. While this compound lacks a strong chromophore for UV detection at higher wavelengths, it can be detected at low UV wavelengths (around 210-220 nm). More universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are also suitable. thermofisher.comsielc.com For the most sensitive and selective detection, HPLC can be coupled with mass spectrometry (LC-MS). nih.govnih.gov

Table 4: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 5 mM Tetrabutylammonium hydrogen sulfate (B86663), 10 mM Phosphate buffer (pH 7.0)
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detector ELSD, CAD, or MS

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. thermofisher.com While this compound itself is not amenable to direct GC analysis due to its low volatility and high polarity, GC is highly relevant for the analysis of potential volatile byproducts that may be present from its synthesis.

The synthesis of this compound may involve the use of solvents or may result in the formation of volatile side products. For example, if the sulfonation is incomplete, there could be residual unreacted palmitic acid or its volatile esters. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the ideal technique for identifying and quantifying such impurities. researchgate.netresearchgate.netunipi.itnih.gov

For the analysis of non-volatile precursors like palmitic acid, a derivatization step is typically required to convert them into more volatile species. Silylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to derivatize the carboxylic acid group, making it suitable for GC analysis. unipi.it

Table 5: Potential Volatile Byproducts in this compound and their GC Analysis

Potential ByproductRationale for PresenceAnalytical Approach
Residual Solvents (e.g., ethanol, hexane)Used in synthesis or purificationHeadspace GC-FID/MS
Unreacted Palmitic AcidIncomplete sulfonationGC-MS after silylation
Palmitic Acid Methyl EsterIf methanol is used in synthesisGC-MS

Hyphenated Analytical Approaches for Comprehensive CharacterizationThis section was planned to explore the application of hyphenated analytical techniques for a thorough characterization of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) would have been discussed. The focus would have been on how these combined techniques allow for the separation, identification, and structural elucidation of the compound and any related impurities. Research findings, including retention times, mass-to-charge ratios, and spectral data, would have been summarized in data tables.

Due to the lack of available research data on this compound in the specified analytical areas, it is not possible to provide the detailed, informative, and scientifically accurate content as outlined. Further research into the synthesis and characterization of this compound is required before a comprehensive analytical profile can be established and reported.

Reaction Chemistry and Mechanistic Investigations

Degradation Pathways and Kinetics in Controlled Environments

Hydrolytic Stability and Mechanism Research

Further supporting this, stability studies of palm-based liquid detergents formulated with C16/C18 methyl ester sulphonates indicated that no significant hydrolysis occurred over time jst.go.jpnih.gov. This suggests that the ester linkage in these molecules is relatively resistant to cleavage by water under neutral and mildly acidic or alkaline conditions. The inherent stability is a key property for their application in detergent formulations.

Oxidative Degradation Mechanisms

Detailed studies on the oxidative degradation mechanisms of Sodium hydrogen sulphonatopalmitate are scarce. However, research on the broader category of methyl ester sulfonates (MES) offers some relevant findings. One study investigated the photocatalytic degradation of MES using a TiO2 photocatalyst. This process was found to follow second-order reaction kinetics, with a rate constant of 0.0963 L/mg·hour indexcopernicus.com. The degradation efficiency was influenced by the catalyst concentration, irradiation time, and the nature of the light source, with sunlight being more effective than a 10-watt UV lamp indexcopernicus.com. This indicates that under specific UV-light and catalyst-present conditions, the molecule can be broken down.

During the manufacturing process of α-sulfo fatty acid esters, a bleaching step with hydrogen peroxide is often employed to improve the color of the product researchgate.net. This implies a certain level of reactivity with strong oxidizing agents, though this is part of a controlled manufacturing process rather than an environmental degradation pathway.

Reactivity with Other Chemical Species in Non-Biological Systems

There is a lack of specific data concerning the reactivity of this compound with other chemical species in non-biological systems outside of its synthesis and degradation. The synthesis process itself involves the sulfonation of the parent fatty acid methyl ester with a strong sulfonating agent like sulfur trioxide, followed by neutralization chemicalindustriessecrets.comugm.ac.id. This indicates reactivity with highly electrophilic reagents under controlled conditions.

Role as a Precursor in Synthesis of Other Chemical Entities

The primary role of this compound discussed in the literature is as a final product, valued for its surfactant properties. There is no significant body of research indicating its use as a precursor for the synthesis of other distinct chemical entities. The synthesis process starts from palmitic acid methyl ester, which is then sulfonated and neutralized to produce this compound google.comgoogle.com.

Catalytic Aspects or Participation in Reaction Cycles (if applicable)

No available scientific literature suggests that this compound possesses catalytic activity or participates in catalytic reaction cycles. Research in this area is focused on the catalysts used for the production of methyl ester sulfonates, such as those used in sulfonation and esterification processes, rather than the catalytic properties of the final compound itself mdpi.commdpi.comnih.gov.

Applications in Chemical Science and Engineering Research Non Human, Non Clinical Focus

Role in Material Science and Engineering

The unique structure of long-chain sulfonated fatty acids suggests their utility in the development of advanced materials, where the interplay between hydrophobic and hydrophilic moieties can be harnessed to achieve specific material properties.

Long-chain anionic surfactants, such as α-sulfonated fatty acid esters, are integral to emulsion polymerization, a process used to synthesize a wide range of polymers. In this process, the surfactant stabilizes monomer droplets in an aqueous phase, allowing for the formation of stable colloidal dispersions of polymer particles. pcimag.com The efficiency of micelle formation, which is crucial for solubilizing the monomers, increases with the length of the hydrophobic alkyl chain. pcimag.com For instance, research on acrylic polymer synthesis has shown that surfactants with C16-18 alkyl chains are highly effective in solubilizing acrylic monomers, leading to the formation of stable latexes with small particle sizes. pcimag.com

Furthermore, the incorporation of sulfonate groups directly into polymer backbones is a strategy to modify polymer properties. For example, the covalent incorporation of sulfonate groups into long-chain aliphatic polyesters has been shown to increase the material's stiffness and susceptibility to hydrolytic degradation, a desirable feature for creating degradable plastics. nih.gov Research has also demonstrated the synthesis of polymerizable esters from α-sulfonated fatty acids, such as sodium allyl α-sulfopalmitate. These monomers can be converted into water-soluble polymers that may function as thickening and emulsifying agents. capes.gov.br

A study on the synthesis of polymeric surfactants for enhanced oil recovery involved grafting sulfonate groups from methyl ester sulfonate (MES) onto a polymer chain, indicating the potential for creating novel polymer architectures with tailored functionalities. nih.gov

Contributions to Industrial Chemical Processes (Excluding Consumer Product Formulation for Human Use)

The emulsifying and dispersing capabilities of Sodium hydrogen sulphonatopalmitate and its analogues are valuable in various industrial chemical processes that occur outside the realm of consumer products intended for human use.

Emulsion polymerization is a prime example of an industrial chemical process where surfactants like α-sulfonated fatty acid esters and α-olefin sulfonates are critical. pcimag.comatamanchemicals.com They facilitate the emulsification of hydrophobic monomers in an aqueous medium, which is essential for the synthesis of latexes used in paints, coatings, and adhesives. windows.netgantrade.com The choice of surfactant significantly influences the polymerization rate, particle size of the resulting polymer, and the stability of the final latex dispersion. pcimag.compcc.eu Anionic surfactants are often preferred for their ability to control particle size and ensure electrostatic stability of the polymer particles. gantrade.compcc.eu

The effectiveness of a C16-18 alkyl sulfate (B86663) in producing a stable acrylic latex with small particle size underscores the importance of the long hydrophobic chain in solubilizing monomers within the micelles during polymerization. pcimag.com

Table 1: Influence of Alkyl Chain Length on Critical Micelle Concentration (CMC) of Alkyl Sulfates

Alkyl Chain LengthCMC (mmol/L)
C8High
C12Moderate
C16-18Low

This table is based on the general trend described in the provided search results. Specific values were not available.

The behavior of surfactants in non-aqueous systems is less studied compared to their role in aqueous solutions. However, research into the self-assembly of long-chain alkyl salicylate (B1505791) surfactants in non-aqueous media like dodecane (B42187) and toluene (B28343) reveals the formation of various structures, including cylindrical micelles and fuzzy spheres. osti.gov The presence of even small amounts of water can dramatically alter these structures. osti.gov This suggests that surfactants like this compound could potentially act as dispersants in non-aqueous systems, for example, in the formulation of oil-based lubricants or in processes where fine particle dispersion in an organic solvent is required. Their ability to form aggregates in organic solvents could be harnessed to stabilize suspensions of solid particles, preventing agglomeration.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies and Scalable Production

The conventional synthesis of Sodium hydrogen sulphonatopalmitate involves the sulfonation of palmitic acid, typically with agents like sulfur trioxide, followed by neutralization. nih.gov While effective, this method is being re-evaluated in the context of green chemistry and process intensification. Future research is gravitating towards more sustainable and efficient synthetic strategies.

Emerging methodologies that promise to enhance the production of sulfonated fatty acids include:

Continuous Flow Synthesis: This approach offers significant advantages over traditional batch processing by enabling better control over reaction parameters, improving safety, and allowing for easier scalability. acs.orgsci-hub.se Continuous flow reactors can facilitate the rapid and efficient sulfonation of fatty acids, potentially leading to higher yields and purity. acs.org Research in this area will likely focus on optimizing reactor design and reaction conditions for the specific synthesis of this compound.

Alternative Sulfonating Agents: The exploration of alternative sulfonating agents is a key area of research. While sulfur trioxide and chlorosulfonic acid are common, they pose handling and corrosion challenges. nih.govnih.govacs.org Green and efficient reagents, such as sulfonic acid functionalized ionic liquids, are being investigated as catalysts and sulfonating agents for aromatic compounds, a methodology that could be adapted for fatty acids. mdpi.comsurfactgreen.com These ionic liquids can act as both catalyst and solvent, offering a more sustainable reaction medium. surfactgreen.com

Sulfoxidation as an Alternative Route: Research into sulfoxidation, which involves reacting fatty acid methyl esters with sulfur dioxide and oxygen using UV light or other initiators, presents an alternative to direct sulfonation. uq.edu.auresearchgate.net This method can lead to products with a random distribution of the sulfonate group along the alkyl chain, potentially offering different performance characteristics compared to alpha-sulfonated compounds. researchgate.net

The scalability of these emerging technologies is a critical consideration for industrial application. Future studies will need to address the transition from laboratory-scale synthesis to large-scale, cost-effective production, focusing on process optimization and the development of robust and reusable catalysts. surfactgreen.comthechemicalengineer.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for the rational design and optimization of surfactants. By simulating molecular interactions and predicting physicochemical properties, researchers can accelerate the development of new formulations and applications for compounds like this compound.

Key areas of future computational research include:

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the behavior of surfactant molecules at a molecular level, including their aggregation into micelles and their interaction with interfaces. nih.govuq.edu.auomnitechintl.comresearchgate.net These simulations can be used to predict properties such as interfacial tension and to understand how factors like temperature and salinity affect surfactant performance. omnitechintl.com For this compound, MD simulations can help in understanding its emulsifying properties and its behavior in complex mixtures.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: QSAR and QSPR models establish correlations between the molecular structure of a compound and its activity or properties. acs.orgacs.orgsurfactgreen.com By developing such models for sulfonated fatty acids, it will be possible to predict key parameters like the critical micelle concentration (CMC) and the hydrophilic-lipophilic balance (HLB) without the need for extensive experimental work. surfactgreen.comnih.gov Machine learning algorithms, including neural networks, are increasingly being used to build more accurate and predictive QSAR models. researchgate.netnih.gov

Artificial Intelligence (AI) and Machine Learning: AI-driven approaches, particularly those using generative models and reinforcement learning, are emerging for the de novo design of surfactants with specific desired properties. nih.govthechemicalengineer.com These methods can explore a vast chemical space to identify novel surfactant structures with enhanced performance characteristics. Graph neural networks (GNNs) are also showing promise in accurately predicting surfactant properties. mdpi.comnih.gov

Quantum Chemical Calculations: Quantum chemical methods can be employed to study the electronic structure and reactivity of surfactant molecules. sci-hub.se These calculations can provide a deeper understanding of the intermolecular forces that govern surfactant self-assembly and interaction with other molecules. uq.edu.au For this compound, quantum chemical calculations could elucidate the role of the sulfonate and carboxyl groups in its surface activity.

The integration of these computational approaches will enable a more predictive and efficient approach to the design and application of this compound and related surfactants.

Development of Novel Analytical Probes for Detection

The ability to accurately and sensitively detect and quantify surfactants like this compound is crucial for quality control, environmental monitoring, and understanding its behavior in various systems. Future research is focused on developing novel analytical probes that are more sensitive, selective, and suitable for real-time analysis.

Promising areas for the development of new detection methods include:

Fluorescent Probes: The development of fluorescent probes that can selectively bind to anionic surfactants and exhibit a change in their fluorescence properties upon binding is a promising research direction. nih.govsci-hub.seunivarsolutions.co.uk Aggregation-induced emission (AIE)-active molecules are particularly interesting as they can show enhanced fluorescence upon interaction with surfactant aggregates. nih.gov

Electrochemical Sensors: Electrochemical sensors, including potentiometric and amperometric sensors, offer a simple, cost-effective, and portable means of detecting surfactants. surfactgreen.comresearchgate.netmdpi.comnih.gov Future research will likely focus on the development of novel ion-selective electrodes and modified electrodes that exhibit high selectivity and sensitivity towards sulfonated fatty acids. chemistryviews.org The use of surfactants themselves as modifying agents on electrode surfaces to enhance the detection of other molecules is also an active area of research. surfactgreen.comresearchgate.net

Biosensors: Biosensors, which utilize biological components like enzymes or whole cells, can offer high specificity for the detection of target analytes. nih.govthechemicalengineer.com For instance, biosensors based on lipoxygenase have been developed for the detection of polyunsaturated fatty acids and could potentially be adapted for sulfonated fatty acids. acs.orgresearchgate.net Genetic biosensors are also being engineered for the detection of fatty acids and their derivatives. nih.gov

These advanced analytical techniques will not only improve the monitoring of this compound in various applications but also provide valuable tools for fundamental research into its properties and interactions.

Integration into Sustainable Chemical Technologies

The shift towards a circular economy and the principles of green chemistry are driving the demand for sustainable surfactants derived from renewable resources. surfactgreen.comunivarsolutions.co.uk this compound, being derived from palmitic acid, a common fatty acid, is well-positioned to be a part of this transition.

Future research will likely focus on the following areas:

Bio-based Feedstocks: A primary focus will be on utilizing palmitic acid sourced from sustainable and renewable feedstocks, such as microbial oils or agricultural residues, to reduce the reliance on fossil fuels and traditional palm oil. omnitechintl.commdpi.com The development of efficient biorefinery processes will be crucial for the economic viability of producing bio-based surfactants. indianchemicalnews.com

Circular Economy Models: Research into circular economy models for surfactant production will explore the use of waste streams as starting materials. univarsolutions.co.ukresearchgate.net For example, upcycling plastic waste into surfactant precursors is an emerging area of research that could provide a sustainable source of hydrophobic tails. thechemicalengineer.com

Biodegradability and Environmental Fate: A deeper understanding of the environmental fate and biodegradability of sulfonated fatty acids is essential for their widespread adoption in sustainable technologies. wikipedia.org While generally considered biodegradable, further research is needed to assess their long-term impact on ecosystems. nih.govwikipedia.org

Applications in Green Technologies: There is significant potential for using this compound and similar surfactants in various green technologies. These include:

Biomass Conversion: Surfactants can enhance the enzymatic hydrolysis of lignocellulosic biomass by improving enzyme-substrate interactions and reducing non-productive binding of enzymes to lignin. nih.gov This can lead to more efficient production of biofuels and bio-based chemicals.

Carbon Capture: The potential role of surfactants in carbon capture technologies is an area that warrants exploration. Their ability to form stable foams and emulsions could be leveraged in novel CO2 capture and utilization processes. chemanager-online.com

Green Formulations: The development of green cleaning products, cosmetics, and personal care items will continue to be a major driver for the use of bio-based surfactants like this compound. surfactgreen.commdpi.com

Discovery of Novel Chemical Reactivity and Applications

Beyond its established role as a surfactant, the unique chemical structure of this compound, with its combination of a long alkyl chain, a carboxylic acid group, and a sulfonic acid group, opens up possibilities for novel chemical reactivity and applications.

Future research could explore the following unexplored avenues:

Catalytic Activity: The sulfonic acid group in the molecule could potentially act as an acidic catalyst in certain reactions. Research could investigate its use as a catalyst in esterification or hydrolysis reactions, particularly in biphasic systems where its surfactant properties could also be beneficial. mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.uanih.gov

Functional Monomer for Polymerization: The presence of a polymerizable group (if introduced) or the existing functional groups could allow this compound to be used as a functional monomer in the synthesis of novel polymers with built-in surfactant properties. These polymers could have applications in areas such as drug delivery, coatings, and advanced materials.

Template for Nanomaterial Synthesis: The self-assembly properties of this compound could be harnessed to act as a template for the synthesis of structured nanomaterials. The micelles or other aggregates formed by the surfactant could direct the formation of nanoparticles or mesoporous materials with controlled size and morphology.

Enhanced Oil Recovery: While surfactants are already used in enhanced oil recovery, the specific properties of sulfonated fatty acids could be further optimized for this application. Research could focus on its performance under harsh reservoir conditions of high temperature and salinity.

Agrochemical Formulations: The emulsifying and dispersing properties of this compound make it a candidate for use in advanced agrochemical formulations, improving the stability and efficacy of pesticides and herbicides. jiahechemicals.com

Drug Delivery Systems: The ability to form microemulsions makes this compound a potential component in drug delivery systems for poorly water-soluble drugs, enhancing their oral bioavailability. mdpi.com

By exploring these and other creative avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple surfactant into a versatile platform chemical for a wide range of innovative technologies.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing sodium hydrogen sulphonatopalmitate, and how can experimental reproducibility be ensured?

  • Answer : Synthesis typically involves sulfonation of palmitic acid followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfonation : React palmitic acid with sulfur trioxide (SO₃) under controlled temperature (40–60°C) to form sulphonated intermediates.
  • Neutralization : Add sodium hydroxide (NaOH) to adjust pH to 6.5–7.5, ensuring complete salt formation.
  • Purification : Use recrystallization from ethanol-water mixtures to isolate the compound.
  • Reproducibility : Document reagent purity (e.g., ≥99% palmitic acid), reaction conditions (temperature, stirring rate), and analytical validation (e.g., FT-IR for –SO₃H group confirmation at 1040 cm⁻¹). Maintain detailed protocols per IUPAC guidelines .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer : Employ a multi-technique approach:

  • Elemental Analysis : Verify C, H, S, and Na content (theoretical vs. observed values).
  • Spectroscopy :
  • FT-IR : Confirm sulfonate (–SO₃⁻) stretching bands (1180–1120 cm⁻¹) and alkyl chain (C–H stretching at 2850–2950 cm⁻¹).
  • ¹H/¹³C NMR : Identify methyl (–CH₃, δ 0.8–1.0 ppm) and sulfonate-adjacent carbons (δ 45–55 ppm).
  • Chromatography : HPLC with UV detection (λ = 210 nm) to assess purity (>98%).
  • Thermal Analysis : TGA to evaluate decomposition onset (typically >200°C). Include raw data tables in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Answer : Contradictions often arise from variations in solvent purity, temperature, or measurement techniques. Methodological recommendations:

  • Standardized Solubility Testing : Use USP-grade solvents, equilibrate solutions at 25°C ± 0.5°C for 24 hours, and quantify via gravimetric analysis.
  • Data Harmonization : Apply the van’t Hoff equation to correlate temperature-dependent solubility. For example, in water:
    lnS=ΔHsolR(1T)+constant\ln S = -\frac{\Delta H_{sol}}{R} \left(\frac{1}{T}\right) + \text{constant}

where SS = solubility, ΔHsol\Delta H_{sol} = enthalpy of solution.

  • Statistical Analysis : Use ANOVA to compare datasets, addressing outliers via Grubbs’ test. Publish full solvent preparation protocols to minimize ambiguity .

Q. What experimental designs are optimal for studying the micellar behavior of this compound in aqueous systems?

  • Answer : Focus on critical micelle concentration (CMC) determination and thermodynamic profiling:

  • CMC Measurement : Conduct conductivity titrations (plot conductivity vs. concentration; inflection point = CMC) or surface tension via du Noüy ring method.

  • Thermodynamic Parameters : Calculate ΔGmic\Delta G_{mic} (Gibbs energy of micellization) using:
    ΔGmic=RTln(CMC)\Delta G_{mic} = RT \ln(\text{CMC})

  • Advanced Techniques : Small-angle neutron scattering (SANS) to analyze micelle size/shape. Include error margins (e.g., ±0.05 mM for CMC) and replicate experiments (n ≥ 3) .

Q. How can computational modeling complement experimental studies on this compound’s interaction with lipid bilayers?

  • Answer : Integrate molecular dynamics (MD) simulations with experimental

  • Force Field Selection : Use CHARMM36 or GROMOS for lipid-sulfonate interactions.
  • Simulation Parameters : Run 100-ns trajectories at 310 K (body temperature) with explicit water models (TIP3P).
  • Validation : Compare MD-derived partition coefficients with experimental results (e.g., fluorescence quenching assays).
  • Data Interpretation : Highlight free energy profiles of sulfonate group insertion into bilayers. Publish simulation input files and trajectory analysis scripts .

Methodological Guidelines for Data Reporting

  • Data Tables : Include raw analytical results (e.g., NMR peak assignments, HPLC retention times) and statistical summaries (mean ± SD) .
  • Reproducibility : Archive spectra, chromatograms, and simulation trajectories in public repositories (e.g., Zenodo) with persistent identifiers .
  • Conflict Resolution : Pre-register hypotheses and analytical pipelines to reduce post hoc bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.